An In-Depth Technical Guide to the Proposed Synthesis of 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine
An In-Depth Technical Guide to the Proposed Synthesis of 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, research-driven approach to the synthesis of the novel heterocyclic compound, 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a strategic blueprint grounded in established chemical principles and analogous reactivity of related heterocyclic systems. Given the absence of a direct, published synthesis for this specific molecule, the following sections outline a proposed multi-step synthetic pathway, offering insights into the rationale behind each strategic decision.
Introduction and Strategic Overview
The pyrrolo[1,2-b]pyridazine core is a significant scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and interesting photophysical properties.[1][2] The introduction of halogen atoms at specific positions can profoundly influence the pharmacological and physicochemical properties of these molecules, making them valuable synthons for further functionalization through cross-coupling reactions. This guide details a proposed synthesis for 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine, a molecule designed to leverage the unique electronic contributions of both a chloro and an iodo substituent.
Our proposed synthetic strategy is a three-stage process, commencing with the construction of the foundational pyrrolo[1,2-b]pyridazine ring system. This is followed by a sequential, regioselective halogenation: first, chlorination at the 3-position, followed by iodination at the 5-position. This sequence is predicated on the anticipated electronic modulation of the heterocyclic core at each stage.
Proposed Retrosynthetic Analysis
A retrosynthetic approach to 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine suggests a pathway that sequentially introduces the halogen atoms onto a pre-formed pyrrolo[1,2-b]pyridazine core. This is generally a more convergent and flexible approach than constructing the ring from pre-halogenated precursors, which may be less stable or commercially unavailable.
Caption: Retrosynthetic analysis of 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine.
Detailed Synthetic Strategy and Experimental Protocols
The forward synthesis is designed in three distinct stages, each with a detailed experimental protocol based on well-established transformations in heterocyclic chemistry.
Stage 1: Synthesis of the Pyrrolo[1,2-b]pyridazine Core
The initial step is the construction of the parent pyrrolo[1,2-b]pyridazine ring system. A reliable and frequently cited method is the condensation of 1-aminopyrrole with a suitable 1,3-dicarbonyl equivalent, such as malonaldehyde bis(diethyl acetal), in the presence of an acid catalyst.[3]
Caption: Synthesis of the Pyrrolo[1,2-b]pyridazine core.
Experimental Protocol: Synthesis of Pyrrolo[1,2-b]pyridazine
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To a stirred solution of polyphosphoric acid (PPA) (50 g) at 70 °C, add 1-aminopyrrole (5.0 g, 60.9 mmol).
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To this mixture, add malonaldehyde bis(diethyl acetal) (13.4 g, 60.9 mmol) dropwise over 30 minutes, maintaining the temperature between 70-80 °C.
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After the addition is complete, heat the reaction mixture to 100-110 °C for 2 hours.
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Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).
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Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 100 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pyrrolo[1,2-b]pyridazine as a solid.
| Reagent | Molar Equiv. | Molecular Weight | Amount |
| 1-Aminopyrrole | 1.0 | 82.10 g/mol | 5.0 g |
| Malonaldehyde bis(diethyl acetal) | 1.0 | 220.26 g/mol | 13.4 g |
| Polyphosphoric acid | - | - | 50 g |
Table 1: Reagents for the synthesis of Pyrrolo[1,2-b]pyridazine.
Stage 2: Regioselective Chlorination at the 3-Position
The chlorination of the pyrrolo[1,2-b]pyridazine core is a critical step. While no direct precedent for the C-3 chlorination of this specific heterocycle is readily available, the electronic nature of the pyrrole ring suggests susceptibility to electrophilic substitution. The C-3 position is a likely candidate for substitution. We propose the use of a mild chlorinating agent such as N-chlorosuccinimide (NCS) to control the regioselectivity and avoid over-chlorination.
Caption: Proposed C-3 chlorination of Pyrrolo[1,2-b]pyridazine.
Experimental Protocol: Synthesis of 3-Chloropyrrolo[1,2-b]pyridazine
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Dissolve pyrrolo[1,2-b]pyridazine (1.0 g, 8.46 mmol) in acetonitrile (30 mL) in a round-bottom flask.
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Add N-chlorosuccinimide (NCS) (1.13 g, 8.46 mmol) portion-wise to the stirred solution at room temperature.
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Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by TLC.
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Upon completion, remove the solvent under reduced pressure.
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Dissolve the residue in dichloromethane (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-chloropyrrolo[1,2-b]pyridazine.
| Reagent | Molar Equiv. | Molecular Weight | Amount |
| Pyrrolo[1,2-b]pyridazine | 1.0 | 118.14 g/mol | 1.0 g |
| N-Chlorosuccinimide (NCS) | 1.0 | 133.53 g/mol | 1.13 g |
| Acetonitrile | - | - | 30 mL |
Table 2: Reagents for the synthesis of 3-Chloropyrrolo[1,2-b]pyridazine.
Causality of Experimental Choices: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which can facilitate the electrophilic substitution without participating in the reaction. The use of a 1:1 stoichiometry of NCS is proposed to favor mono-chlorination.
Stage 3: Regioselective Iodination at the 5-Position
The final step is the introduction of the iodine atom at the 5-position. Literature on the halogenation of pyrrolo[1,2-b]pyridazines indicates that the 5- and 7-positions are susceptible to electrophilic attack. With the 3-position now chlorinated, the electronic landscape of the molecule is altered. However, the pyridazine ring remains electron-deficient, while the pyrrole moiety is electron-rich, directing electrophilic substitution to the 5- and 7-positions. We anticipate that iodination with N-iodosuccinimide (NIS) will proceed regioselectively at the 5-position.
Caption: Proposed C-5 iodination of 3-Chloropyrrolo[1,2-b]pyridazine.
Experimental Protocol: Synthesis of 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine
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Dissolve 3-chloropyrrolo[1,2-b]pyridazine (1.0 g, 6.55 mmol) in dichloromethane (30 mL) and cool the solution to 0 °C in an ice bath.
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Add N-iodosuccinimide (NIS) (1.47 g, 6.55 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
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Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to quench any remaining NIS.
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Wash the organic layer with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine.
| Reagent | Molar Equiv. | Molecular Weight | Amount |
| 3-Chloropyrrolo[1,2-b]pyridazine | 1.0 | 152.58 g/mol | 1.0 g |
| N-Iodosuccinimide (NIS) | 1.0 | 224.98 g/mol | 1.47 g |
| Dichloromethane | - | - | 30 mL |
Table 3: Reagents for the synthesis of 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine.
Justification of Regioselectivity: The directing effect of the pyrrole ring nitrogen is expected to activate the 5- and 7-positions towards electrophilic attack. The choice of a non-coordinating solvent like dichloromethane and controlled temperature is aimed at maximizing the selectivity for the 5-position.
Characterization and Validation
The structural identity and purity of all intermediates and the final product should be confirmed using a combination of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the regiochemistry of the halogenation steps by analyzing the chemical shifts and coupling constants of the aromatic protons.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the synthesized compounds.
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Infrared (IR) Spectroscopy: IR spectroscopy will help to identify the functional groups present in the molecules.
Conclusion
This technical guide presents a reasoned and scientifically grounded proposal for the synthesis of 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine. While the lack of a direct literature precedent necessitates a de novo approach, the proposed pathway is built upon well-established principles of heterocyclic chemistry and analogous transformations. This document is intended to serve as a robust starting point for researchers and drug development professionals seeking to explore the chemical space of halogenated pyrrolo[1,2-b]pyridazines. The successful execution of this synthesis will provide access to a novel and versatile building block for the development of new chemical entities.
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